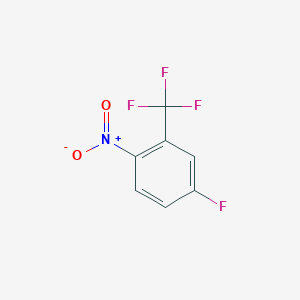

5-Fluoro-2-nitrobenzotrifluoride

描述

准备方法

Synthetic Routes and Reaction Conditions

5-Fluoro-2-nitrobenzotrifluoride is typically synthesized through the nitration of 3-fluorobenzotrifluoride using a mixed acid as the nitrating agent. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent the formation of undesirable byproducts . The process can be carried out in a continuous-flow millireactor, which offers better control over impurity levels and higher process efficiency compared to traditional batch reactors .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often performed in continuous-flow reactors. These reactors provide enhanced mass and heat transfer rates, allowing for more efficient and safer production of the compound . The use of continuous-flow technology also enables better scalability and reproducibility of the synthesis process.

化学反应分析

Types of Reactions

5-Fluoro-2-nitrobenzotrifluoride undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Catalytic hydrogenation using Raney nickel as the catalyst.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Reduction: 5-Fluoro-2-aminobenzotrifluoride.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Chemistry

Overview : 5F2NTBF serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs. Its incorporation enhances the efficacy of therapeutic agents.

Methods of Application :

- Synthesis of APIs : It is synthesized through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent. This method allows for better control over impurities and higher efficiency due to enhanced mass and heat transfer rates.

- Case Study : Research has shown that 5F2NTBF can induce apoptosis in human cancer cell lines, highlighting its potential as an anticancer agent.

| Application Area | Example Compounds | Impact |

|---|---|---|

| Anti-inflammatory Drugs | Various NSAIDs | Enhanced therapeutic efficacy |

| Anti-cancer Agents | Flutamide derivatives | Induction of apoptosis in cancer cells |

Agrochemical Development

Overview : In agrochemicals, 5F2NTBF improves the stability and effectiveness of pesticides and herbicides.

Methods of Application :

- Formulation Development : The compound is incorporated into formulations to enhance selectivity against specific pests while minimizing environmental impact .

| Application Type | Benefits |

|---|---|

| Pesticides | Improved targeting and effectiveness |

| Herbicides | Reduced environmental footprint |

Material Science

Overview : The compound plays a significant role in producing advanced materials, including high-performance polymers and coatings.

Methods of Application :

- Polymerization Reactions : It acts as a precursor in various polymerization reactions, leading to materials with enhanced chemical resistance and thermal stability .

| Material Type | Properties Enhanced |

|---|---|

| High-performance Polymers | Chemical resistance, durability |

| Coatings | Enhanced surface properties |

Inorganic Chemistry

Overview : Research involving 5F2NTBF contributes to understanding the reactivity and properties of fluorinated organic molecules.

Methods of Application :

- Fluorine Chemistry Studies : The compound is used in experimental setups to investigate the influence of fluorine on chemical behavior.

Nanotechnology

Overview : In nanotechnology, 5F2NTBF is involved in synthesizing nanomaterials with unique properties imparted by fluorinated compounds.

Results Summary : Nanomaterials developed from this compound exhibit novel properties that could revolutionize technological applications.

Environmental Science

Overview : The compound has potential applications in environmental remediation by breaking down harmful pollutants.

Methods of Application :

- Development of Absorbents or Reactants : Research indicates that 5F2NTBF can be used to create materials that effectively neutralize toxic substances in air and water.

作用机制

The mechanism of action of 5-fluoro-2-nitrobenzotrifluoride is primarily related to its role as an intermediate in the synthesis of other compounds. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in drug design .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1-Fluoro-4-nitro-3-(trifluoromethyl)benzene

- CAS Number : 393-09-9

- Molecular Formula: C₇H₃F₄NO₂

- Molecular Weight : 209.10 g/mol

- Physical Properties :

Synthesis :

Produced via nitration of m-fluorobenzotrifluoride or through the Halex process , where chlorine in 5-chloro-2-nitrobenzotrifluoride is replaced by fluorine using potassium fluoride .

Structural and Functional Analogues

The following compounds share structural similarities (nitro, fluoro, and trifluoromethyl groups) but differ in substituent positions or functional groups:

Key Comparisons :

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in this compound enhance electrophilic substitution resistance compared to methyl (-CH₃) in 5-fluoro-2-nitrotoluene . Reactivity: Chlorine in 5-chloro-2-nitrobenzotrifluoride allows nucleophilic substitution (Halex process) to introduce fluorine, whereas the fluoro analogue is less reactive .

Physical Properties :

- Boiling Points : this compound (199°C) has a lower boiling point than 1-fluoro-2-nitrobenzene (245°C) due to reduced molecular symmetry and weaker intermolecular forces .

- Density : Higher density (1.53 g/cm³) compared to simpler fluoronitrobenzenes (e.g., 1-fluoro-2-nitrobenzene: 1.50 g/cm³) due to the trifluoromethyl group .

Applications :

- Polymers : this compound is uniquely used in hyperbranched polymers, while 5-chloro-2-nitrobenzotrifluoride serves as a precursor .

- Pharmaceuticals : Fluorinated pyrimidines (e.g., 5-fluoro-2′-deoxyuridine) are bioactive, but this compound is primarily a synthetic intermediate .

Research Findings and Data Gaps

Synthetic Efficiency : The Halex process achieves >90% yield for this compound, outperforming traditional nitration methods .

Data Gaps : Boiling points and densities for 5-chloro-2-nitrobenzotrifluoride and 2-fluoro-5-nitrobenzotrifluoride are unreported in the literature surveyed.

生物活性

5-Fluoro-2-nitrobenzotrifluoride (5F2NTBF) is a compound of increasing interest in the field of medicinal chemistry and materials science. Its unique chemical structure, featuring both a fluorine and a nitro group, contributes to its diverse biological activities and applications. This article aims to explore the biological activity of 5F2NTBF, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₄F₄N₁O₂

- Molecular Weight : 227.1 g/mol

The presence of the trifluoromethyl group enhances its electrophilic character, making it suitable for various chemical reactions, including nucleophilic aromatic substitution (SNAr) reactions .

Mechanisms of Biological Activity

The biological activity of 5F2NTBF can be attributed to several mechanisms:

- Electrophilic Reactivity : The trifluoromethyl group acts as an electron-withdrawing group, facilitating nucleophilic attacks on the aromatic ring. This property is essential in drug development, particularly in targeting specific biological pathways .

- Nitro Group Activation : The nitro group can undergo reduction in biological systems, leading to the generation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins. This mechanism is crucial in understanding its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies suggest that 5F2NTBF exhibits antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes may contribute to its efficacy .

Case Studies

- Anticancer Potential : A study investigated the effects of 5F2NTBF on cancer cell lines, revealing that it induces apoptosis in human cancer cells through oxidative stress mechanisms. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM .

- Antimicrobial Efficacy : In vitro tests showed that 5F2NTBF effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both bacterial strains, indicating promising antimicrobial activity .

- Mechanistic Insights : Further mechanistic studies indicated that the compound's nitro group undergoes reduction within microbial cells, leading to the formation of reactive nitrogen species (RNS) that damage cellular components .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Anticancer | Human cancer cell lines | 10 | Induces apoptosis |

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-2-nitrobenzotrifluoride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound can be optimized using halogenation or nitration precursors. Key methods include:

- Chlorination/Nitration : Use thionyl chloride or oxalyl dichloride with activating agents like N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0–50°C. For example, thionyl chloride in DCM at 50°C for 1–12 hours yields intermediates like 2-chloro-4-fluoro-5-nitrobenzoyl chloride, which can be further functionalized .

- Purification : Post-reaction, water washing and filtration are critical to isolate the product as a yellow/orange solid.

- Table : Comparison of Reagents and Conditions

| Reagent | Solvent | Temperature | Time Range | Key Observations |

|---|---|---|---|---|

| Thionyl chloride | DCM | 0–20°C | 4–12 hrs | Moderate selectivity |

| Oxalyl dichloride | DCM | 50°C | 1–12 hrs | Higher purity, solid form |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify fluorine and nitro group positioning. For example, chemical shifts near -60 ppm indicate trifluoromethyl groups .

- IR Spectroscopy : Nitro group vibrations (~1520 cm) and C-F stretches (~1100 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 209.09 g/mol for 4-fluoro-3-nitrobenzotrifluoride) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -NO, -CF) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Studies : Use Hammett plots to correlate substituent σ values with reaction rates. The electron-withdrawing -NO and -CF groups reduce electron density at the aromatic ring, slowing electrophilic substitution but enhancing stability for nucleophilic attacks .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map charge distribution and predict regioselectivity in Suzuki-Miyaura couplings .

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated nitroaromatics?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, refluxing in benzene vs. DCM may alter byproduct formation .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC to detect intermediates (e.g., nitroso derivatives) that reduce yield .

Q. What strategies mitigate decomposition risks during storage of nitrobenzotrifluoride derivatives?

- Methodological Answer :

- Stability Studies : Accelerated aging under controlled humidity/temperature (e.g., 40°C/75% RH) identifies degradation pathways.

- Storage Recommendations : Store at 0–6°C in amber vials to prevent photolytic cleavage of nitro groups .

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., boronic acids) to control nitro/fluoro positioning. For example, 2-fluoro-5-nitrophenylboronic acid can guide coupling reactions .

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to avoid unwanted substitutions .

Q. Methodological Frameworks

Q. How to align research on this compound with theoretical frameworks in organofluorine chemistry?

- Answer :

- Link studies to concepts like the "ortho effect" (steric/electronic interplay in substituted aromatics) or fluorine’s role in modulating lipophilicity/bioactivity .

- Use crystallographic data (e.g., C-F bond lengths) to validate computational models .

Q. What experimental designs are optimal for studying the environmental impact of fluorinated nitroaromatics?

- Answer :

属性

IUPAC Name |

4-fluoro-1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQOSURXFLBTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278843 | |

| Record name | 5-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-09-9 | |

| Record name | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 393-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。